Potassium 2,5-dichlorobenzoate

Bioremediation Microbial metabolism Chlorobenzoate degradation

Potassium 2,5-dichlorobenzoate (CAS 184637-62-5) is the potassium salt of 2,5-dichlorobenzoic acid, classified as a chlorobenzoate salt. It serves as a water-soluble source of the 2,5-dichlorobenzoate anion, a key intermediate in herbicide synthesis (e.g., chloramben) and a ligand in coordination chemistry.

Molecular Formula C7H3Cl2KO2
Molecular Weight 229.10 g/mol
CAS No. 184637-62-5
Cat. No. B12657024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2,5-dichlorobenzoate
CAS184637-62-5
Molecular FormulaC7H3Cl2KO2
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[K+]
InChIInChI=1S/C7H4Cl2O2.K/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
InChIKeyZFTJHOCQKUMVNQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2,5-Dichlorobenzoate (CAS 184637-62-5): Procurement-Relevant Profile for a Regiospecific Building Block


Potassium 2,5-dichlorobenzoate (CAS 184637-62-5) is the potassium salt of 2,5-dichlorobenzoic acid, classified as a chlorobenzoate salt. It serves as a water-soluble source of the 2,5-dichlorobenzoate anion, a key intermediate in herbicide synthesis (e.g., chloramben) and a ligand in coordination chemistry . The regiospecific 2,5-dichloro substitution pattern imparts distinct biological and physicochemical properties compared to other dichlorobenzoate isomers, making isomer identity a critical procurement parameter [1].

Why 2,5-Dichlorobenzoate Potassium Salt Cannot Be Interchanged with Other Chlorobenzoate Salts or Isomers


The biological activity, microbial degradability, and synthetic utility of chlorobenzoates are exquisitely sensitive to both chlorine substitution pattern and counterion identity. The 2,5-dichloro isomer supports robust microbial growth in Pseudomonas spp., whereas the 3,5-dichloro isomer acts as a potent growth inhibitor, and the 2,6-dichloro isomer is acutely toxic [1]. In plant disease control, the 2,5-isomer is the most efficacious among six dichlorobenzoic acid isomers tested [2]. Furthermore, the choice of potassium versus sodium counterion governs aqueous solubility and formulation behavior, directly impacting reaction yields in synthetic workflows and bioavailability in biological assays [3]. Substituting an analog without verifying regiospecific identity and salt form risks experimental failure, irreproducible results, or batch rejection.

Quantitative Differentiation Evidence for Potassium 2,5-Dichlorobenzoate vs. Closest Analogs


2,5-Dichlorobenzoate Supports Pseudomonas Growth Whereas 2,6-Dichlorobenzoate Is Lethal

In a direct head-to-head study, Pseudomonas aeruginosa LP5 grew on 2,5-dichlorobenzoate as sole carbon source with a doubling time of 6.64 days and a mean growth rate (k) of 0.104 d⁻¹. In stark contrast, the same organism exhibited a prolonged 9-day lag phase followed by a brief growth burst (D = 1.1 d, k = 0.628 d⁻¹) and complete death within 72 hours when cultured on the positional isomer 2,6-dichlorobenzoate [1]. This demonstrates that the 2,5-substitution pattern is permissive for microbial metabolism, while the 2,6-pattern is acutely toxic to the same strain.

Bioremediation Microbial metabolism Chlorobenzoate degradation

3,5-Dichlorobenzoate Completely Inhibits Growth on Ortho-Substituted Benzoates, Unlike 2,5-Dichlorobenzoate

Pseudomonas putida P111, isolated by enrichment on 2,5-dichlorobenzoate, was capable of growth on 2-chloro-, 3-chloro-, 4-chloro-, 2,3-dichloro-, 2,4-dichloro-, and 2,3,5-trichlorobenzoates. However, 3,5-dichlorobenzoate completely inhibited growth of P111 on all ortho-substituted benzoates tested [1]. This establishes a clear functional dichotomy: the 2,5-dichloro isomer is a permissive growth substrate, while the 3,5-dichloro isomer is a broad-spectrum inhibitor of ortho-chlorobenzoate metabolism.

Metabolic inhibition Chlorobenzoate catabolism Pseudomonas putida

2,5-Dichlorobenzoic Acid Isomer Is the Most Effective and Least Toxic Against Potato Common Scab Among Six Dichlorobenzoic Acids

In glasshouse trials on potato cv. Arran Banner, foliar spray of 1.6 mM 2,5-dichlorobenzoic acid reduced common scab severity by over 50%, matching the efficacy of 2,5-dibromo- and 5-chloro-2-nitrobenzoic acids. Monosubstituted benzoic acids (25 mM) showed no anti-scab activity. Critically, among six dichlorobenzoic acid isomers tested directly against Streptomyces scabies in culture, the 2,5-isomer was both the most effective against the disease in plants and one of the least toxic [1]. This dual advantage—high efficacy with low phytotoxicity—is isomer-specific and not shared by other dichlorobenzoic acid substitution patterns.

Plant disease control Streptomyces scabies Structure-activity relationship

Potassium Salt Form Confers Water Solubility Advantage Over the Free Acid (Solubility <0.1 g/100 mL at 19 °C)

2,5-Dichlorobenzoic acid (free acid) exhibits very low aqueous solubility of <0.1 g/100 mL at 19 °C [1]. In contrast, the potassium salt (CAS 184637-62-5) is described as soluble in water, a property that enables its use in aqueous formulations, biological assays, and synthetic reactions requiring homogeneous solution conditions . The solubility increase upon salt formation is consistent with the general behavior of alkali metal carboxylates, but the magnitude of the difference is critical: the free acid is practically insoluble, necessitating the salt form for any water-based application.

Aqueous solubility Salt selection Formulation

2,5-Dichloro Substitution Pattern Is Structurally Required for the Herbicide Chloramben (3-Amino-2,5-dichlorobenzoate)

Chloramben (CAS 133-90-4), a selective pre-emergence herbicide, is 3-amino-2,5-dichlorobenzoic acid. The 2,5-dichloro substitution pattern is structurally encoded in the final active ingredient; the corresponding 2,4-, 2,6-, 3,4-, or 3,5-dichloro isomers would yield entirely different compounds lacking herbicidal activity [1]. Potassium 2,5-dichlorobenzoate serves as a direct synthetic precursor to chloramben via nitration and reduction, or as a building block for other 2,5-disubstituted agrochemicals. The potassium salt form additionally offers aqueous solubility that facilitates homogeneous reaction conditions during subsequent derivatization steps.

Herbicide synthesis Chloramben Regiospecific intermediate

High-Value Application Scenarios for Potassium 2,5-Dichlorobenzoate (CAS 184637-62-5)


Microbial Degradation Studies of Chlorinated Aromatics: Positive Control Substrate

Potassium 2,5-dichlorobenzoate is validated as a growth-supporting substrate for multiple Pseudomonas species including P. putida P111, P. aeruginosa LP5, and P. stutzeri KS25. Its water solubility ensures homogeneous distribution in aqueous culture media, eliminating the solvent artifacts associated with dissolving the free acid in organic co-solvents. Use this compound as a positive control substrate when testing degradation capabilities of novel isolates, with 2,6-dichlorobenzoate serving as a toxicity control and 3,5-dichlorobenzoate as an inhibition control [1][2].

Agrochemical Lead Optimization: Potato Scab Disease Control Scaffold

The 2,5-dichlorobenzoate anion is the validated pharmacophore for potato common scab control, demonstrating >50% disease reduction at 1.6 mM foliar application with minimal phytotoxicity relative to other dichlorobenzoic acid isomers. The potassium salt provides the aqueous solubility necessary for spray formulation. Structure-activity relationship studies aimed at improving potency or reducing phytotoxicity should use this compound as the reference standard, not other isomers or salt forms [3].

Herbicide Intermediate: Chloramben and Dinoben Precursor Synthesis

Potassium 2,5-dichlorobenzoate is the regiospecific precursor for the commercial herbicides chloramben (3-amino-2,5-dichlorobenzoic acid) and dinoben (3-nitro-2,5-dichlorobenzoic acid). The potassium salt form facilitates nitration and subsequent reduction steps by providing a homogeneous aqueous or polar reaction medium. Procurement specifications should require certification of the 2,5-dichloro isomer identity (e.g., by NMR or HPLC) because contamination with 2,3- or 2,6-isomers will generate inactive byproducts that are costly to separate [4].

Coordination Chemistry: Lanthanide and Transition Metal Complex Synthesis

The 2,5-dichlorobenzoate anion acts as a bridging ligand in heterometallic complexes, as demonstrated in nickel-lanthanide systems characterized by single-crystal X-ray diffraction. The defined 2,5-substitution pattern governs coordination geometry and magnetic properties. The potassium salt is the preferred starting material because its water solubility enables direct reaction with metal salts in aqueous or mixed-solvent systems without the pH adjustment required when using the free acid [5].

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